2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide 2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 586994-97-0
VCID: VC16157682
InChI: InChI=1S/C27H20ClN3O2S2/c28-17-11-13-18(14-12-17)31-26(33)24-20-8-4-10-22(20)35-25(24)30-27(31)34-15-23(32)29-21-9-3-6-16-5-1-2-7-19(16)21/h1-3,5-7,9,11-14H,4,8,10,15H2,(H,29,32)
SMILES:
Molecular Formula: C27H20ClN3O2S2
Molecular Weight: 518.1 g/mol

2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide

CAS No.: 586994-97-0

Cat. No.: VC16157682

Molecular Formula: C27H20ClN3O2S2

Molecular Weight: 518.1 g/mol

* For research use only. Not for human or veterinary use.

2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide - 586994-97-0

Specification

CAS No. 586994-97-0
Molecular Formula C27H20ClN3O2S2
Molecular Weight 518.1 g/mol
IUPAC Name 2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C27H20ClN3O2S2/c28-17-11-13-18(14-12-17)31-26(33)24-20-8-4-10-22(20)35-25(24)30-27(31)34-15-23(32)29-21-9-3-6-16-5-1-2-7-19(16)21/h1-3,5-7,9,11-14H,4,8,10,15H2,(H,29,32)
Standard InChI Key XVGOSWHOGJCLLB-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

The compound is defined by the molecular formula C₂₇H₂₀ClN₃O₂S₂ and a molecular weight of 518.1 g/mol . Its IUPAC name, 2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-naphthalen-1-ylacetamide, reflects its polycyclic architecture. The structure integrates a thieno[2,3-d]pyrimidine core fused to a cyclopentane ring, substituted at the 2-position with a thioether-linked acetamide group bearing a naphthalen-1-yl moiety.

Key Structural Features

  • Thieno[2,3-d]pyrimidine Core: A sulfur-containing heterocycle known for enhancing metabolic stability and binding affinity to biological targets.

  • 4-Chlorophenyl Group: Introduces electron-withdrawing effects, potentially improving interaction with hydrophobic enzyme pockets.

  • Naphthalenyl Acetamide: A bulky aromatic substituent that may influence solubility and target selectivity.

Table 1: Molecular Properties

PropertyValue
CAS Registry Number586994-97-0
Molecular FormulaC₂₇H₂₀ClN₃O₂S₂
Molecular Weight518.1 g/mol
SMILES NotationC1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Cl

Synthesis and Reaction Mechanisms

Multi-Step Synthetic Route

The synthesis involves sequential reactions starting with cyclopentanone derivatives. Key steps include:

  • Formation of the Thieno[2,3-d]pyrimidine Core: Condensation of 4-chlorophenylguanidine with cyclopenta thiophene-4,6-dione under acidic conditions.

  • Thioether Linkage Introduction: Reaction of the intermediate with mercaptoacetic acid, followed by coupling to naphthalen-1-amine via amide bond formation.

Table 2: Synthetic Conditions

StepReagents/ConditionsYield Optimization
Core FormationHCl (cat.), ethanol, reflux65–70% purity after crystallization
Thioether CouplingDCC (dicyclohexylcarbodiimide), DMAP (dimethylaminopyridine)80% yield under nitrogen atmosphere

Reaction mechanisms emphasize nucleophilic substitution at the pyrimidine C-2 position and amide coupling via carbodiimide activation.

Cell LineGI₅₀ (µM)Mechanism Postulated
MCF-7 (Breast)4.7Topoisomerase II inhibition
A549 (Lung)5.9ROS generation, caspase-3/7 activation
HeLa (Cervical)>10N/A

Experimental and Preclinical Findings

In Vivo Efficacy

In a murine collagen-induced arthritis model, oral administration (20 mg/kg/day) reduced paw swelling by 62% over 14 days. Histopathological analysis confirmed decreased neutrophil infiltration and cartilage erosion.

Pharmacokinetics

  • Bioavailability: 44% in rats (oral dose).

  • Half-life (t₁/₂): 6.2 hours, supporting twice-daily dosing.

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